molecular formula C18H18N2OS B2912128 (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 905784-36-3

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No. B2912128
CAS RN: 905784-36-3
M. Wt: 310.42
InChI Key: HILZEYDIJUOMPW-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, also known as PTIO, is a chemical compound that has gained attention in scientific research due to its unique properties. PTIO is a thiazole derivative that is often used as a nitric oxide scavenger and an antioxidant in various experiments.

Mechanism of Action

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxide radical. The reaction between (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol and nitric oxide is fast and irreversible. Once (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol reacts with nitric oxide, it can no longer react with other reactive oxygen species. Therefore, (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol can selectively scavenge nitric oxide without affecting other antioxidant systems.
Biochemical and Physiological Effects:
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have shown that (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol can prevent nitric oxide-induced cytotoxicity and oxidative stress in different cell types. In vivo studies have shown that (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol can protect against ischemia-reperfusion injury, neurodegeneration, and inflammation. However, the exact mechanisms by which (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol exerts its effects are still not fully understood.

Advantages and Limitations for Lab Experiments

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. It can selectively scavenge nitric oxide without affecting other antioxidant systems. However, (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol also has some limitations. It can react with other thiol-containing compounds, such as glutathione, and form adducts that can interfere with the interpretation of experimental results. Therefore, it is important to carefully design experiments and control for potential confounding factors when using (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol.

Future Directions

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has potential applications in various fields, including neurobiology, cardiovascular research, and cancer biology. Some possible future directions for (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol research are:
1. Investigating the role of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol in neuroprotection and neurodegeneration.
2. Studying the effects of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol on endothelial function and vascular health.
3. Exploring the potential of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol as a therapeutic agent for cancer.
4. Developing new (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol derivatives with improved properties and selectivity.
5. Examining the interactions between (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol and other antioxidant systems in different biological systems.
In conclusion, (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a unique chemical compound that has gained attention in scientific research due to its nitric oxide scavenging and antioxidant properties. (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has been used in various experiments to study the role of nitric oxide in different biological systems. (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has several advantages for lab experiments, but also some limitations that need to be considered. Future research on (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has potential applications in various fields and can lead to new insights into the role of nitric oxide in health and disease.

Synthesis Methods

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol can be synthesized by the reaction of 4-phenyl-2-thiosemicarbazide and p-tolualdehyde in the presence of ethanol and sulfuric acid. The resulting product can be purified by recrystallization in ethyl acetate.

Scientific Research Applications

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is mainly used in scientific research as a nitric oxide scavenger and an antioxidant. Nitric oxide is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of nitric oxide can lead to oxidative stress and tissue damage. (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol can scavenge nitric oxide and prevent its harmful effects. Therefore, (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has been used in various experiments to study the role of nitric oxide in different biological systems.

properties

IUPAC Name

2-[2-(4-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-14-7-9-16(10-8-14)19-18-20(11-12-21)17(13-22-18)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILZEYDIJUOMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

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